Cas no 17020-04-1 (26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)-)

26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)- is a steroidal derivative with a modified ursane skeleton, characterized by the absence of a carbon at position 26 and a methyl group at position 13. The 3b-hydroxyl group is acetylated, enhancing its stability and lipophilicity, which may improve solubility in organic matrices. This structural modification makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of bioactive compounds. Its defined stereochemistry (3b,13a,14b) ensures consistency in reactions, making it suitable for research in pharmaceuticals or material science. The compound’s purity and well-characterized structure support reproducible results in experimental applications.
26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)- structure
17020-04-1 structure
Product name:26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)-
CAS No:17020-04-1
MF:C32H52O2
MW:468.754090309143
CID:233953
PubChem ID:177801

26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)- Chemical and Physical Properties

Names and Identifiers

    • 26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)-
    • Bauerenol acetate
    • [(3S,4aR,6aS,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,7,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] acetate
    • bauerenyl acetate
    • Ilexol acetate
    • [ "Bauerenyl acetate", " Ilexol acetate" ]
    • Bauerel acetate
    • DTHUXXMWYWKQKX-QXZXTIJDSA-N
    • 17020-04-1
    • AKOS040761405
    • NSC741684
    • FS-10473
    • CHEBI:179066
    • NSC-741684
    • (4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,7,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl) acetate
    • 4,4,6b,8a,11,12,12b,14b-octamethyl-1,2,3,4,4a,5,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-yl acetate
    • Bauerenol (7-bauerenenol) acetate
    • Ilexol, acetate
    • NSC 741684
    • 26-Norurs-7-en-3-ol, 13-methyl-, acetate, (3,13,14)- ; Bauerenol acetate ; D:C-Friedours-7-en-3-ol, acetate, (3)-; D:C-Friedours-7-en-3-ol, acetate; Bauerenyl acetate
    • 26-Norurs-7-en-3-ol, 13-methyl-, 3-acetate, (3b,13a,14b)-
    • DTXSID00937746
    • ((3S,4aR,6aS,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,7,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl) acetate
    • (3S,4AR,6BS,8AR,11R,12S,12AR,12BS,14AR,14BR)-4,4,6B,8A,11,12,12B,14B-OCTAMETHYL-2,3,4A,5,7,8,9,10,11,12,12A,13,14,14A-TETRADECAHYDRO-1H-PICEN-3-YL ACETATE
    • Inchi: InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)24-10-11-25-28(4,5)26(34-22(3)33)14-16-30(25,7)23(24)13-17-32(31,9)27(29)21(20)2/h10,20-21,23,25-27H,11-19H2,1-9H3/t20-,21+,23+,25+,26+,27?,29-,30-,31-,32+/m1/s1
    • InChI Key: DTHUXXMWYWKQKX-RMJAPNBLSA-N
    • SMILES: CC(O[C@H]1CC[C@@]2([C@H]3CC[C@]4(C5[C@@H](C)[C@H](C)CC[C@@]5(CC[C@]4(C)C3=CC[C@H]2C1(C)C)C)C)C)=O

Computed Properties

  • Exact Mass: 468.39700
  • Monoisotopic Mass: 468.397
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 2
  • Complexity: 885
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3A^2
  • XLogP3: 9.6

Experimental Properties

  • Color/Form: Powder
  • Density: 1.02
  • Boiling Point: 508°Cat760mmHg
  • Flash Point: 258°C
  • Refractive Index: 1.527
  • PSA: 26.30000
  • LogP: 8.59560
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)- Security Information

26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3492-1 mg
Bauerenol acetate
17020-04-1
1mg
¥2035.00 2022-04-26
TargetMol Chemicals
TN3492-5 mg
Bauerenol acetate
17020-04-1 98%
5mg
¥ 2,760 2023-07-11
A2B Chem LLC
AE93433-5mg
Bauerenol acetate
17020-04-1
5mg
$494.00 2024-04-20
TargetMol Chemicals
TN3492-5mg
Bauerenol acetate
17020-04-1
5mg
¥ 2760 2024-07-20
TargetMol Chemicals
TN3492-1 mL * 10 mM (in DMSO)
Bauerenol acetate
17020-04-1 98%
1 mL * 10 mM (in DMSO)
¥ 2860 2023-09-15
TargetMol Chemicals
TN3492-1 ml * 10 mm
Bauerenol acetate
17020-04-1
1 ml * 10 mm
¥ 2860 2024-07-20

26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)- Related Literature

Additional information on 26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)-

Recent Advances in the Study of 26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)- and Its Implications in Chemical Biology and Medicine

The compound 26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)-, with the CAS number 17020-04-1, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This triterpenoid derivative, structurally related to ursolic acid, exhibits a range of biological activities that make it a promising candidate for therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential mechanisms of action, providing valuable insights for drug development and biomedical research.

One of the key areas of investigation has been the compound's anti-inflammatory and anticancer properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)- effectively inhibits the NF-κB signaling pathway, a critical regulator of inflammation and cancer progression. The study utilized in vitro and in vivo models to show that the compound reduces the production of pro-inflammatory cytokines and induces apoptosis in cancer cells, suggesting its potential as a dual-action therapeutic agent.

Another significant advancement is the development of novel synthetic routes for this compound. Researchers at the University of Cambridge recently reported a scalable and efficient synthesis method that improves yield and purity, addressing previous challenges in its production. This breakthrough, published in Organic Letters, highlights the use of catalytic asymmetric hydrogenation and esterification techniques, which could facilitate the large-scale manufacture of 26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)- for clinical and industrial applications.

In addition to its pharmacological potential, the compound's mechanism of action has been a focal point of recent research. A 2024 study in Nature Chemical Biology revealed that 26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)- interacts with the PI3K/AKT/mTOR pathway, a key signaling cascade involved in cell growth and survival. The findings suggest that the compound could be repurposed for treating diseases characterized by dysregulated PI3K signaling, such as certain cancers and metabolic disorders.

Despite these promising developments, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, toxicity, and formulation stability need to be addressed through further preclinical and clinical studies. However, the growing body of research underscores the potential of 26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)- as a versatile scaffold for drug discovery and development.

In conclusion, recent studies on 26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)- (CAS: 17020-04-1) have expanded our understanding of its biological activities and therapeutic potential. The compound's ability to modulate critical signaling pathways, combined with advances in its synthesis, positions it as a valuable asset in the quest for novel treatments for inflammation, cancer, and other diseases. Continued research in this area is expected to yield further insights and applications, paving the way for its eventual clinical use.

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